molecular formula C15H15Yb 15* B072879 Tris(cyclopentadienyl)ytterbium(III) CAS No. 1295-20-1

Tris(cyclopentadienyl)ytterbium(III)

Cat. No. B072879
CAS RN: 1295-20-1
M. Wt: 368.32 g/mol
InChI Key: JCWMQECJDTYOET-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tris(cyclopentadienyl)ytterbium(III) involves the reaction of ytterbium chloride (YbCl3) with sodium cyclopentadienide (NaCp) in tetrahydrofuran (THF), producing Yb(Cp)3 as isolated from various studies. This method highlights the reactivity of ytterbium with cyclopentadienyl anions to form stable organometallic complexes (Hammel, Schwarz, & Weidlein, 1989).

Molecular Structure Analysis

The molecular structure of tris(cyclopentadienyl)ytterbium(III) has been elucidated using techniques like infrared spectroscopy and density functional theory calculations. It exhibits a monomeric structure with three η5-Cp rings bound to the ytterbium atom, demonstrating a distorted trigonal planar geometry around the metal center. This configuration is significant in understanding the bonding characteristics of lanthanides with cyclopentadienyl ligands (Miyazaki, Sudo, & Yamada, 2015).

Chemical Reactions and Properties

Tris(cyclopentadienyl)ytterbium(III) participates in various chemical reactions, demonstrating its reactivity and potential as a catalyst. For instance, ytterbium(III) triflate-catalyzed amination of alcohols showcases its catalytic capabilities in synthesizing complex organic molecules under mild conditions. This property is crucial for the development of new synthetic methodologies in organic chemistry (Rao et al., 2009).

Physical Properties Analysis

The physical properties of tris(cyclopentadienyl)ytterbium(III), such as its crystalline structure and electron density, provide insights into the electronic configuration of ytterbium in this complex. Investigations reveal significant covalency within the ytterbium 4f shell, suggesting a blend of ionic and covalent character in its bonding with the cyclopentadienyl rings. This covalency plays a critical role in the physical characteristics of the compound, influencing its magnetic and optical properties (Denning et al., 2011).

Chemical Properties Analysis

The chemical properties of Yb(Cp)3, such as its reactivity towards other ligands and molecules, highlight its utility in synthesis and catalysis. For example, the interaction with acetone demonstrates the complex's ability to form adducts, expanding its application in creating novel organometallic compounds. This versatility underscores the importance of tris(cyclopentadienyl)ytterbium(III) in research and industrial applications (Miyazaki, Sudo, & Yamada, 2015).

Scientific Research Applications

  • Covalency in the 4f Shell : Evidence of significant covalency in the ytterbium 4f shell of tris-cyclopentadienyl ytterbium (YbCp3) was observed, indicating a mix of ionic and charge-transfer configurations. This finding impacts our understanding of the electronic ground state of this compound (Denning et al., 2011).

  • Infrared Spectroscopy and DFT Study : Infrared spectroscopy and density functional theory calculations were used to study tris(cyclopentadienyl)ytterbium (YbCp3) isolated in solid argon matrices. This research provided insights into the molecular structure and bonding characteristics of YbCp3 (Miyazaki et al., 2015).

  • Structural Analysis of Monomeric Ln(CpR)3 : The structure of tris(methylcyclopentadienyl)ytterbium(III), a variation of tris(cyclopentadienyl)ytterbium(III), was determined, highlighting the coordination environment around ytterbium atoms (Hammel et al., 1989).

  • Photoluminescence of Ytterbium(III) Complexes : Research into ytterbium(III) complexes with tripodal ligands has shown different coordination symmetries and photophysical properties, indicating potential applications in materials science (Pan et al., 2010).

  • Ytterbium Triflate in Organic Synthesis : Ytterbium(III) triflate, a related compound, has been used as a catalyst in the synthesis of various heterocycles, showcasing the utility of ytterbium compounds in organic synthesis (Sakhuja et al., 2016).

Safety And Hazards

Tris(cyclopentadienyl)ytterbium(III) is classified as a flammable solid and substances and mixtures which in contact with water emit flammable gases . It should be handled under inert gas and protected from moisture . It should be kept away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

cyclopenta-1,3-diene;ytterbium(3+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C5H5.Yb/c3*1-2-4-5-3-1;/h3*1-5H;/q3*-1;+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCWMQECJDTYOET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Yb+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Yb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris(cyclopentadienyl)ytterbium(III)

CAS RN

1295-20-1
Record name Tris(η5-2,4-cyclopentadien-1-yl)ytterbium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1295-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tris(.eta.5-cyclopenta-2,5-dien-1-yl)ytterbium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001295201
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tris(η5-cyclopenta-2,5-dien-1-yl)ytterbium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.701
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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